Methenamine

Description

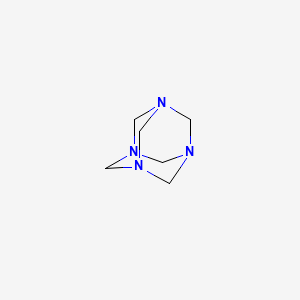

Hexamethylenetetramine is a polycyclic cage that is adamantane in which the carbon atoms at positions 1, 3, 5 and 7 are replaced by nitrogen atoms. It has a role as an antibacterial drug. It is a polycyclic cage, a polyazaalkane and a tetramine.

Methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane. In salt form it is used for the treatment of urinary tract infection (Example: this compound hippurate which is the hippuric acid salt of this compound).

This compound is a urinary tract antiseptic that is used as suppressive therapy for chronic or recurrent urinary tract infections. This compound has not been linked to serum enzyme elevations or to instances of clinically apparent acute liver injury.

This compound is a heterocyclic organic compound with antibiotic activity. In the body this compound is converted to formaldehyde, a nonspecific bactericidal agent. This compound is typically used long-term to treat chronic urinary tract infections and to prevent the recurrence of infections.

Metenamine belongs to the family of Aminals. These are organic compounds containing the aminal functional group. Metenamine is an antimicrobial food preservative, but is of limited use and usage is declining. It is used to prevent "late blowing" of hard cheese by inhibiting growth of unwanted bacteria. Presently (2002) its European use is limited to one type of Italian cheese, Provolone. It acts by releasing formaldehyde under acidic conditions.

An anti-infective agent most commonly used in the treatment of urinary tract infections. Its anti-infective action derives from the slow release of formaldehyde by hydrolysis at acidic pH. (From Martindale, The Extra Pharmacopoeia, 30th ed, p173)

See also: this compound Hippurate (has salt form); this compound Mandelate (active moiety of); this compound; Sodium Salicylate (component of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE TETRAMINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020692 | |

| Record name | Methenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEXAMETHYLENE TETRAMINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good | |

| Record name | SID57260105 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³ | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals | |

CAS No. |

100-97-0 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylenetetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J50OIX95QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Methenamine (B1676377)

Abstract

This compound (IUPAC name: 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane), also widely known as hexamethylenetetramine or hexamine, is a heterocyclic organic compound with a unique, highly symmetrical cage-like structure.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical methods. It also elucidates its mechanism of action as a prodrug, a critical aspect for its application in drug development, particularly as a urinary tract antiseptic. The information is presented to serve as a technical resource for professionals in research and pharmaceutical development.

Chemical Identity and Structure

This compound is a heterocyclic amine with a rigid, adamantane-like structure.[1][4][5] Discovered in 1859 by Aleksandr Butlerov, its molecular structure consists of four nitrogen atoms at the vertices of a tetrahedron, bridged by six methylene (B1212753) (-CH₂-) groups.[1][6] This arrangement results in a highly symmetrical, cage-like molecule with no internal void space.[5][6]

-

IUPAC Name: 1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane[1][7]

-

CAS Registry Number: 100-97-0[7]

-

Common Synonyms: Hexamethylenetetramine (HMT), Hexamine, Urotropin, Aminoform.[1][4][5][7]

The carbon atoms in the methylene bridges are sp³ hybridized. The four tertiary amine nitrogen atoms are also sp³ hybridized, with three bonds to adjacent methylene carbons and one non-bonding lone pair of electrons. The molecule is achiral.[9]

Caption: 2D representation of this compound's cage-like structure.

Physicochemical Properties

This compound is a white, odorless, crystalline solid.[1][10] It is a hydrophilic compound, reflected by its high solubility in water.[1][4] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 140.19 g/mol | [8][11] |

| Appearance | White crystalline powder or colorless lustrous crystals | [1] |

| Melting Point | Sublimes at ~280 °C with some decomposition | [1][5] |

| Density | 1.33 g/cm³ (at 20 °C) | [1][5] |

| Water Solubility | 895 g/L (at 20 °C) | [1][12] |

| Solubility in Organics | Soluble in methanol, ethanol (B145695), and chloroform; insoluble in ether | [11][12][13] |

| pH (0.2 M aq. soln.) | 8.4 | [11] |

| XLogP3-AA | -1.5 |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the condensation reaction between formaldehyde (B43269) and ammonia (B1221849).[6] The reaction is typically performed in an aqueous solution and is exothermic.[1][6]

Principle: 6 CH₂O + 4 NH₃ → C₆H₁₂N₄ + 6 H₂O

Methodology:

-

Reactant Preparation: A 30% aqueous solution of formaldehyde (e.g., 4.7 g) is placed in a reaction vessel (e.g., a beaker).[6]

-

Reaction Initiation: A 24% aqueous solution of ammonia (e.g., 7.0 g) is slowly added to the formaldehyde solution with stirring until the mixture becomes slightly alkaline.[6] The reaction is exothermic and may require cooling to control the temperature.

-

Heating and Crystallization: The mixture is gently heated on a water bath for approximately 5-10 minutes to ensure the reaction goes to completion.[6]

-

Isolation: The resulting solution is then concentrated by evaporation, often using a china dish over a direct flame, until a thick paste or slurry is formed.[6]

-

Purification: Upon cooling, this compound crystallizes out of the solution. The crystals are collected by filtration, dried, and can be further purified by recrystallization from water or ethanol to yield colorless, odorless crystals.[6]

Caption: Experimental workflow for the synthesis of this compound.

Spectrophotometric Determination

The concentration of this compound in pharmaceutical formulations can be accurately determined using UV-Visible spectrophotometry.

Principle: this compound hippurate exhibits a characteristic maximum absorbance (λ_max) at 230 nm in various buffer systems.[14] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration over a specific range.

Methodology:

-

Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes is used. The spectrophotometer is set to scan from 200-400 nm.[14]

-

Standard Solution Preparation: A stock solution of this compound hippurate is prepared in a suitable buffer (e.g., acetate (B1210297) buffer pH 2.4, phosphate (B84403) buffer pH 7.0, or borate (B1201080) buffer pH 9.0).[14]

-

Calibration Curve: A series of standard solutions with concentrations ranging from 10-80 µg/mL are prepared by diluting the stock solution with the same buffer.[14]

-

Measurement: The absorbance of each standard solution is measured at the λ_max of 230 nm against a buffer blank.[14]

-

Analysis: A calibration curve is plotted with absorbance versus concentration. The linear regression equation is determined.

-

Sample Analysis: The test sample is dissolved and diluted in the same buffer to a concentration within the calibration range, and its absorbance is measured. The concentration is then calculated using the regression equation.

Mechanism of Action as a Prodrug

This compound itself is not an active antimicrobial agent.[15] It functions as a prodrug that is stable at the pH of blood and body tissues but becomes active in the acidic environment of the urinary tract.[4][16]

-

Administration and Excretion: After oral administration, this compound is absorbed from the gastrointestinal tract and is excreted unchanged into the urine.[16][17]

-

Activation in Acidic Urine: In acidic urine, specifically at a pH below 6.0, this compound undergoes slow hydrolysis.[4][16][18]

-

Release of Formaldehyde: This hydrolysis breaks down one molecule of this compound into six molecules of formaldehyde and four molecules of ammonia.[4]

-

Antimicrobial Action: Formaldehyde is a potent, non-specific bactericidal agent.[18] It exerts its antimicrobial effect by denaturing bacterial proteins and nucleic acids, leading to bacterial cell death.[16][18]

This mechanism of action is effective against a broad spectrum of urinary pathogens. A key advantage is that bacteria do not develop resistance to formaldehyde, making this compound a valuable alternative to traditional antibiotics for the prophylaxis of recurrent urinary tract infections (UTIs).[4][16][18]

Caption: Logical workflow of this compound's prodrug activation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Hexamine [himedialabs.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 6. BP607P Medicinal Chemistry Practical: Hexamine Synthesis Guide [pharmacyinfoline.com]

- 7. This compound [webbook.nist.gov]

- 8. dawnscientific.com [dawnscientific.com]

- 9. GSRS [precision.fda.gov]

- 10. byjus.com [byjus.com]

- 11. This compound [drugfuture.com]

- 12. chembk.com [chembk.com]

- 13. This compound or Hexamine or Hexamethylenamine or Urotropine 99.3% Industrial Grade and Pharma Grade CAS 100-97-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 14. rjptonline.org [rjptonline.org]

- 15. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

- 17. US4001231A - Process for making a this compound salt of an optically active acid - Google Patents [patents.google.com]

- 18. Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Methenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenamine (B1676377), also known as hexamethylenetetramine or urotropine, is a heterocyclic organic compound with a wide range of applications, notably as a urinary tract antiseptic in the pharmaceutical industry.[1][2] Its efficacy relies on the controlled release of formaldehyde (B43269) in acidic environments.[3][4] This technical guide provides a comprehensive overview of the core synthesis and purification methods for this compound, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate a deeper understanding and practical application of these methodologies.

Introduction

Discovered by Aleksandr Butlerov in 1859, this compound is synthesized through the condensation reaction of formaldehyde and ammonia (B1221849).[5][6] The molecule possesses a unique adamantane-like cage structure.[5] Industrially, its production is carried out via both liquid-phase and gas-phase processes.[7] The synthesis is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. Understanding the kinetics and optimizing the reaction and purification parameters are crucial for achieving high yield and purity, which are critical for its pharmaceutical applications.

Synthesis of this compound

The primary and most established method for synthesizing this compound is the reaction between formaldehyde and ammonia.[7] The overall balanced chemical equation for this reaction is:

6CH₂O + 4NH₃ → (CH₂)₆N₄ + 6H₂O [8]

This reaction is typically exothermic and proceeds readily.[9]

Liquid-Phase Synthesis

The liquid-phase process is commonly employed for both laboratory and industrial-scale production. It involves the reaction of an aqueous solution of formaldehyde with ammonia.[10]

Materials:

-

Formaldehyde solution (37% w/w)

-

Ammonia solution (25% w/w)

-

Ice bath

-

Beaker

-

Magnetic stirrer

-

Evaporating dish

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, place a beaker containing 23.5 g of 37% formaldehyde solution in an ice bath to cool.

-

Slowly add 45 g of 25% ammonia solution to the formaldehyde solution while stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the loss of volatile reactants.

-

After the addition is complete, continue stirring the mixture for an additional 15-30 minutes.

-

Allow the reaction mixture to stand for several hours (or overnight) to ensure the completion of the reaction.

-

Transfer the resulting solution to an evaporating dish and gently heat it on a water bath to concentrate the solution by evaporating the excess water.

-

As the solution cools, this compound will crystallize out.

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals in a desiccator.

Gas-Phase Synthesis

The gas-phase process is a more energy-efficient method used in large-scale industrial production.[7] It involves the direct reaction of gaseous formaldehyde with ammonia gas.

-

Methanol (B129727) is catalytically oxidized to produce hot formaldehyde gas.

-

This hot formaldehyde gas is then directly reacted with anhydrous ammonia gas in a reactor.

-

The heat of the reaction is used to evaporate the water formed during the reaction, concentrating the this compound solution.

-

The concentrated solution is then further processed through crystallization, centrifugation, and drying to obtain the final product.[7]

Alternative Synthesis Routes

Research into alternative and greener synthesis methods is ongoing. One such approach involves the photocatalytic synthesis of this compound from methanol and ammonia using a Pt/TiO₂ nanocatalyst under mild conditions.[11][12] This method couples the synthesis with hydrogen gas evolution, presenting a more sustainable pathway. Another explored route is the reaction of paraformaldehyde with ammonium (B1175870) salts.[13]

Purification of this compound

Purification of the crude this compound is essential to meet the stringent requirements for pharmaceutical use. The primary methods employed are recrystallization and sublimation.

Recrystallization

Recrystallization is a widely used technique to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.

Materials:

-

Crude this compound

-

Ethanol (B145695) (85% or absolute)

-

Erlenmeyer flask

-

Hot plate

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 85% ethanol in an Erlenmeyer flask. The solution should be heated to just below the boiling point of the solvent.

-

If the solution is colored or contains insoluble impurities, it can be hot-filtered.

-

Allow the solution to cool slowly to room temperature. This compound crystals will start to form.

-

To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals.

Solvent Selection for Recrystallization: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Besides ethanol, other solvents and solvent systems can be explored. A systematic screening of solvents is often necessary to optimize the purification process.[14][15][16]

Sublimation

This compound has the property of subliming at elevated temperatures (around 280 °C) under atmospheric or reduced pressure, which can be exploited for purification.[5][6] Sublimation is effective for separating this compound from non-volatile impurities.

Apparatus:

-

Sublimation apparatus (containing a cold finger)

-

Heating mantle or oil bath

-

Vacuum source (optional, for vacuum sublimation)

Procedure:

-

Place the crude this compound in the bottom of the sublimation apparatus.

-

Assemble the apparatus, ensuring the cold finger is correctly positioned.

-

If performing a vacuum sublimation, connect the apparatus to a vacuum pump and reduce the pressure.

-

Begin circulating a coolant (e.g., cold water) through the cold finger.

-

Gently heat the bottom of the apparatus. The this compound will sublime and deposit as pure crystals on the cold surface of the finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum (if applicable).

-

Carefully remove the cold finger and scrape off the purified this compound crystals.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

| Synthesis Method | Reactants | Typical Reaction Conditions | Reported Yield | Purity | Reference(s) |

| Liquid-Phase Synthesis | Formaldehyde (aq), Ammonia (aq) | Exothermic, often cooled | High | Good to Excellent | [9] |

| Gas-Phase Synthesis | Formaldehyde (g), Ammonia (g) | High Temperature | High | High | [7] |

| Photocatalytic Synthesis | Methanol, Ammonia | Mild conditions, Pt/TiO₂ catalyst | High formation rates | High selectivity (>99%) | [11][12] |

| From Paraformaldehyde | Paraformaldehyde, Ammonium Chloride | 104 °C, 4 hours | 86% (of theoretical) | Not specified | [13] |

| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages | Reference(s) |

| Recrystallization | Solvent (e.g., 85% Ethanol) | High | Effective for removing soluble impurities | Potential for product loss in mother liquor | [14] |

| Sublimation | Temperature (~280 °C), Pressure (Atmospheric or Vacuum) | Very High | Removes non-volatile impurities effectively | Requires specific apparatus, potential for thermal decomposition | [5][6] |

Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its use in pharmaceutical formulations. Several analytical techniques can be employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): An ion-exchange HPLC method has been developed for the accurate determination of this compound in pharmaceutical preparations. This method is fast, simple, and can achieve accuracies of 99-101%.[17][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound product.[8][19]

-

Titration: Acid-base titration can be used for a quantitative analysis of this compound, which is basic in nature.

Diagrams and Workflows

Synthesis and Purification Workflow

Caption: General workflow for the synthesis, purification, and analysis of this compound.

This compound Synthesis Reaction Mechanism

Caption: Simplified reaction mechanism for the formation of this compound.

Conclusion

The synthesis of this compound from formaldehyde and ammonia is a robust and well-established process. Both liquid-phase and gas-phase methods offer high yields and purity, with the choice of method often depending on the scale of production. Purification through recrystallization or sublimation is crucial for achieving pharmaceutical-grade this compound. This guide has provided detailed protocols and quantitative data to aid researchers and professionals in the synthesis and purification of this important pharmaceutical compound. Further research into green and sustainable synthesis routes holds promise for more environmentally friendly production in the future.

References

- 1. CN106748856A - A kind of preparation method of this compound hippu intermediate - Google Patents [patents.google.com]

- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 6. HEXAMETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]

- 7. Page loading... [guidechem.com]

- 8. agilent.com [agilent.com]

- 9. US3061608A - Preparation of hexamethylenetetramine - Google Patents [patents.google.com]

- 10. Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis of Hexamethylenetetramine Coupled with H2 Evolution from Methanol and Ammonia by a Pt/TiO2 Nanophotocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methylamine Synthesis FAQ [chemistry.mdma.ch]

- 14. mt.com [mt.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of this compound, this compound mandelate and this compound hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]

The Core Mechanism of Action of Methenamine in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenamine (B1676377) is a unique urinary antiseptic that functions as a prodrug, exerting its antimicrobial effect through the release of formaldehyde (B43269) in an acidic environment. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in biological systems. It details the chemical conversion process, the non-specific bactericidal action of formaldehyde, and the critical factors influencing its efficacy. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and workflows to support further research and drug development in this area.

Introduction

This compound, also known as hexamethylenetetramine, has been utilized for over a century as a prophylactic agent for recurrent urinary tract infections (UTIs).[1] Its enduring relevance, particularly in an era of increasing antibiotic resistance, stems from its unique mechanism of action.[2] Unlike conventional antibiotics, this compound's activity is not target-specific, which significantly minimizes the development of bacterial resistance.[3][4] This guide will delve into the fundamental biochemical and pharmacological principles that govern the therapeutic action of this compound.

The Prodrug Conversion: From this compound to Formaldehyde

This compound itself is biologically inert.[5] Its therapeutic utility is entirely dependent on its hydrolysis in an acidic medium to generate formaldehyde, the active bactericidal agent, and ammonia.[3][6] This conversion is a critical step in its mechanism of action and is heavily influenced by the local environment.

Chemical Reaction

The hydrolysis of this compound (C₆H₁₂N₄) in the presence of acid and water is a well-established chemical transformation:

C₆H₁₂N₄ + 6 H₂O + 4 H⁺ → 6 CH₂O + 4 NH₄⁺

This reaction underscores the necessity of an acidic environment for the generation of formaldehyde.

The Critical Role of Urinary pH

The rate of this compound hydrolysis is directly proportional to the acidity of the urine. For optimal efficacy, a urinary pH of 5.5 or lower is recommended.[5][7] As the pH increases, the rate of formaldehyde production decreases significantly, rendering the treatment less effective.[8] Urea-splitting organisms, such as Proteus species, can increase urinary pH, thereby inhibiting the action of this compound.[3]

Antimicrobial Mechanism of Formaldehyde

Formaldehyde is a potent, broad-spectrum antimicrobial agent that exerts its effect through non-specific interactions with essential bacterial components.[9] This non-specificity is a key advantage, as it makes the development of resistance highly unlikely.[3]

The primary antimicrobial actions of formaldehyde include:

-

Protein Denaturation and Crosslinking: Formaldehyde reacts with amino groups in proteins, leading to the formation of crosslinks that denature the proteins and disrupt their function.[10]

-

Nucleic Acid Damage: It can form covalent bonds with nucleotides and between nucleotides and proteins, thereby inhibiting DNA replication, transcription, and repair mechanisms.[10]

-

Membrane Disruption: Formaldehyde can crosslink membrane proteins and lipids, leading to a loss of membrane integrity and subsequent cell death.[10]

This multifaceted attack on bacterial cellular machinery ensures a broad spectrum of activity against most urinary pathogens.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound.

Table 1: Influence of Urinary pH on this compound Conversion to Formaldehyde

| Urinary pH | Half-life of this compound Conversion | Efficacy Range |

| 5.0 | ~20 hours | Highly effective |

| 6.0 | - | Effective |

| 6.5 | ~400 hours | Reduced efficacy |

Data compiled from multiple sources.[8][12]

Table 2: Urinary Formaldehyde Concentrations and Bactericidal Activity

| This compound Concentration in Urine | Urinary pH | Achievable Formaldehyde Concentration | Time to Bactericidal Effect |

| 750 µg/mL | 6.0 | > 28 µg/mL | 3 hours |

| ≥ 0.6 mg/mL | ≤ 5.7 | ≥ 25 µg/mL | 2 hours |

| ≥ 1 mg/mL | ≤ 5.85 | ≥ 25 µg/mL | 2 hours |

| 2g daily dose (urine volume 1000-1500 mL) | 6.0 | 18-60 µg/mL | - |

Data compiled from multiple sources.[3][12][13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound (or formaldehyde) that inhibits the visible growth of a specific uropathogen in an acidic environment.

Methodology:

-

Preparation of Media: Prepare a liquid growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to a clinically relevant acidic level (e.g., 5.5-6.0) using sterile HCl.

-

Preparation of this compound Dilutions: Create a series of twofold dilutions of this compound in the pH-adjusted broth in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Culture the uropathogen of interest overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[14][15][16]

In Vitro Synergy Testing (Checkerboard Assay)

Objective: To assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antimicrobial agent.

Methodology:

-

Preparation of Media and Reagents: Prepare pH-adjusted broth and stock solutions of this compound and the second test agent.

-

Checkerboard Setup: In a 96-well microtiter plate, create a checkerboard pattern of serial dilutions of both agents. The concentration of this compound is diluted along the x-axis, and the concentration of the second agent is diluted along the y-axis.

-

Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.[17]

-

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC ≤ 0.5

-

Additive/Indifference: 0.5 < FIC ≤ 4.0

-

Antagonism: FIC > 4.0

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The efficacy of this compound as a urinary antiseptic is intrinsically linked to its conversion to formaldehyde in an acidic urinary environment. The non-specific, broad-spectrum bactericidal activity of formaldehyde, coupled with a low propensity for resistance development, makes this compound a valuable tool in the management of recurrent UTIs. A thorough understanding of its mechanism of action, the factors influencing its efficacy, and standardized experimental protocols are essential for its optimal clinical use and for the development of future therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals working to leverage the unique properties of this established yet highly relevant therapeutic agent.

References

- 1. An oldie but a goodie: this compound as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]

- 6. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 7. droracle.ai [droracle.ai]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Effect of urine pH and ascorbic acid on the rate of conversion of this compound to formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Generation of Formaldehyde from this compound: Effect of pH and Concentration, and Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimum Inhibitory Concentration Protocol | Study.com [study.com]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Advent of a Prodrug: Early Research and Discovery of Methenamine as a Urinary Antiseptic

An In-depth Technical Guide

Introduction

In the late 19th century, prior to the advent of antibiotics, the management of bacterial infections was a formidable challenge for clinicians. The burgeoning field of bacteriology, pioneered by figures like Louis Pasteur, had established the microbial basis of many diseases, sparking a search for effective antimicrobial agents. It was within this scientific milieu that Methenamine (B1676377) (also known as hexamethylenetetramine or hexamine) emerged as a groundbreaking therapeutic agent. Discovered chemically in 1859 by Russian chemist Aleksandr Butlerov, its medicinal properties as a urinary antiseptic were not recognized until 1895.[1][2][3][4] This whitepaper provides a technical examination of the early research that established this compound as the first effective, orally administered urinary tract antiseptic, focusing on its unique mechanism of action, the experimental evidence of its efficacy, and its pioneering role as a prodrug.

From Chemical Synthesis to Clinical Application

This compound was first synthesized by Aleksandr Butlerov in 1859 by combining formaldehyde (B43269) and ammonia (B1221849).[2][3][5] For several decades, it remained a chemical curiosity. Its introduction to the medical field occurred in 1895, when it was marketed under the name Urotropin as a treatment for urinary tract infections.[1][2][6] Early clinical observations noted its remarkable ability to sterilize "putrid and pus-filled urine," restoring it to a normal state.[1] This discovery marked a significant milestone, offering a targeted chemical therapy for a common and often debilitating condition.

Mechanism of Action: A pH-Dependent Prodrug

The core of this compound's antiseptic power lies in its elegant mechanism as a prodrug. The molecule itself is inert and circulates through the bloodstream without systemic antimicrobial effect.[7][8] Its therapeutic action is localized entirely within the urinary tract, contingent upon a specific physiological condition: acidic urine.

In an acidic environment (pH below 6.0), this compound undergoes hydrolysis, decomposing into its constituent molecules: ammonia and formaldehyde.[7][9][10][11] Formaldehyde is a potent, non-specific bactericidal agent that works by denaturing bacterial proteins and nucleic acids, leading to cell death.[1][7][9][10] This targeted release of formaldehyde within the bladder made this compound highly effective for lower urinary tract infections. Crucially, bacteria do not develop resistance to formaldehyde, a significant advantage that remains relevant today.[6][9][11]

Early researchers quickly realized the critical importance of urinary pH. In alkaline urine, this compound was found to be almost completely inactive, as the hydrolysis to formaldehyde does not occur.[1][2] This led to the practice of co-administering acidifying agents, such as ammonium (B1175870) chloride or later, ascorbic acid, to ensure the drug's efficacy.[7][12]

Quantitative Data on Formaldehyde Generation

The relationship between urinary pH, this compound concentration, and the generation of bactericidal levels of formaldehyde is critical to its efficacy. While 19th-century researchers understood this principle qualitatively, later quantitative studies provided precise data. An in-vitro model simulating the dynamics of the urinary tract demonstrated the concentrations of formaldehyde achievable under various conditions.[13]

| Urine pH | This compound Concentration (mg/mL) Required for Bacteriostatic Formaldehyde Level (≥25 µg/mL) | Time to Generate Effective Formaldehyde Concentration (at pH 5.6 - 5.85) |

| ≤ 5.7 | ≥ 0.6 | 1.5 - 3 hours[12] |

| ≤ 5.85 | ≥ 1.0 | 1.5 - 3 hours[12] |

| > 6.0 | Not consistently achievable | N/A |

| Table 1: Quantitative relationship between urine pH, this compound concentration, and the generation of effective formaldehyde levels. Data derived from Musher and Griffith (1974).[8][13] |

A standard 2g daily dose of this compound in an individual with a daily urine volume of 1000-1500 mL and a urine pH of 6.0 can yield urinary formaldehyde concentrations of 18-60 μg/mL, exceeding the minimal inhibitory concentration for most urinary pathogens.[9]

Early Experimental Protocols

Detailed experimental protocols from the 1890s are not extensively documented in modern literature. However, based on the scientific context of the era, influenced heavily by the work of Pasteur on germ theory and Lister on antisepsis, a plausible generalized protocol for demonstrating this compound's efficacy can be reconstructed.[14][15][16] The primary methods would have involved clinical observation and basic in-vitro bacteriology.

Objective: To determine if orally administered this compound (Urotropin) can sterilize infected urine.

Methodology:

-

Patient Selection: Patients presenting with symptoms of urinary tract infection (e.g., dysuria, cloudy or purulent urine) were selected.

-

Baseline Sample Collection: A baseline urine sample was collected from each patient.

-

Baseline Analysis:

-

Macroscopic: The color, clarity, and presence of sediment were noted.

-

Microscopic (where available): The urine was examined for the presence of bacteria and pus cells.

-

Culture: A sample of the urine was likely inoculated onto a growth medium to confirm the presence of bacteria.

-

-

Drug Administration: Patients were administered a standard dose of this compound. Concurrently, an acidifying agent might be given, or dietary instructions provided to promote urine acidity.

-

Follow-up Sample Collection: Urine samples were collected at timed intervals following administration.

-

Follow-up Analysis: The follow-up samples were subjected to the same macroscopic, microscopic, and culture analysis as the baseline samples.

-

Outcome Assessment: The primary outcome was a change in the urine's characteristics. A positive result was defined as a transition from cloudy, bacteria-laden urine to clear urine with no or significantly reduced bacterial growth in culture.

Conclusion: A Forgotten Drug Rediscovered

The discovery of this compound as a urinary antiseptic was a landmark achievement in pre-antibiotic medicine. It represented a sophisticated, targeted therapeutic strategy based on the chemical principle of a prodrug activated by local physiological conditions. The early research, though lacking the rigorous controls of modern clinical trials, successfully identified its novel mechanism, its dependence on urinary pH, and its clinical utility. Although its use declined following the discovery of antibiotics, this compound has seen a resurgence in interest in the 21st century.[1][6][17] In an era of increasing antimicrobial resistance, this "forgotten drug" stands as a testament to early pharmaceutical ingenuity and offers a viable, resistance-sparing alternative for the prevention of recurrent urinary tract infections.[6][11][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 3. Hexamethylenetetramine [medbox.iiab.me]

- 4. HEXAMETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [guidechem.com]

- 6. An oldie but a goodie: this compound as a nonantibiotic solution to the prevention of recurrent urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hippurate? [synapse.patsnap.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. droracle.ai [droracle.ai]

- 10. Evaluation of this compound for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Forgotten Role of this compound to Prevent Recurrent Urinary Tract Infection: Urgency for Reuse 100 Years After Discovery - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 12. d.docksci.com [d.docksci.com]

- 13. Generation of formaldehyde from this compound: effect of pH and concentration, and antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 15. Lord Lister, 'Father of antiseptic surgery' | Feature from King's College London [kcl.ac.uk]

- 16. Lister Publishes His Theory on Antiseptic Surgery | Research Starters | EBSCO Research [ebsco.com]

- 17. This compound: a forgotten drug for preventing recurrent urinary tract infection in a multidrug resistance era - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Methenamine Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenamine (B1676377), also known as hexamethylenetetramine or hexamine, is a heterocyclic organic compound with a unique cage-like adamantane (B196018) structure.[1][2] First synthesized in 1859 by Aleksandr Butlerov, it has since found widespread application in various fields, including as a key component in the production of plastics and resins, a food additive, and, notably, as a urinary tract antiseptic in the pharmaceutical industry.[1][3] In acidic environments, such as acidic urine, this compound hydrolyzes to produce formaldehyde (B43269), which has a non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[2][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound crystals, along with detailed experimental protocols for their characterization, to support research, development, and quality control efforts.

Chemical Properties of this compound

This compound (C₆H₁₂N₄) is a white, crystalline, odorless solid with a cage-like structure.[1][5] It is a weak base and undergoes hydrolysis in acidic conditions to form formaldehyde and ammonia (B1221849), the basis for its antibacterial activity.[2][4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,3,5,7-Tetraazatricyclo[3.3.1.1³⁷]decane[1] |

| Synonyms | Hexamine, Hexamethylenetetramine, Urotropine[5] |

| CAS Number | 100-97-0[6] |

| Molecular Formula | C₆H₁₂N₄[6] |

| Molar Mass | 140.19 g/mol [6] |

| Percent Composition | C 51.40%, H 8.63%, N 39.96%[6] |

Physical Properties of this compound Crystals

The physical characteristics of this compound crystals are critical for their handling, formulation, and storage. It is a colorless or white crystalline powder.[7][] this compound is known to be a hygroscopic solid.[9]

Table 2: Physical and Thermodynamic Properties of this compound Crystals

| Property | Value |

| Appearance | Colorless, odorless crystalline solid[6] |

| Taste | Sweet, metallic[6] |

| Density | 1.27 - 1.331 g/cm³[5][6] |

| Melting Point | Sublimes at approximately 263-280 °C with some decomposition[5][6][7] |

| Solubility in Water | Highly soluble; 850-895 g/L at 20 °C[1][7] |

| Solubility in Organic Solvents ( g/100g at 20°C) | Methanol: 7.25Ethanol (absolute): 2.89Chloroform: 13.4Acetone: 0.65Benzene: 0.23Ether: 0.06[6] |

| pH of 0.2 M aqueous solution | 8.4[6] |

| Hygroscopicity | Hygroscopic[9] |

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following section details the experimental methodologies for determining the key physicochemical properties of this compound crystals.

Synthesis of this compound

This compound is commercially prepared through the reaction of formaldehyde and ammonia.[10]

-

Procedure:

-

Combine formaldehyde and an excess of aqueous ammonia in a reaction vessel.

-

The condensation reaction is exothermic. Control the temperature of the reaction mixture.

-

After the reaction is complete, the resulting solution is subjected to vacuum evaporation to concentrate the product.

-

As the solution becomes more concentrated, this compound crystallizes out.

-

The crystals are then filtered, washed, and dried to yield the final product.

-

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Mel-Temp apparatus or similar melting point apparatus, capillary tubes.

-

Procedure:

-